molecular formula C12H21NO3 B8007524 endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane

endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane

Cat. No.: B8007524
M. Wt: 227.30 g/mol
InChI Key: SOFQURHPMOOMIL-IVZWLZJFSA-N
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Description

Structural Characterization of endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane

Molecular Topology and Stereochemical Configuration Analysis

The core structure of This compound comprises a bicyclo[3.2.1]octane framework with a tertiary hydroxyl group at the C2 position and a Boc-protected amine at the bridgehead (C8). The IUPAC name, tert-butyl (1r,2r,5s)-2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, explicitly defines its stereochemistry, with the hydroxyl group adopting an endo orientation relative to the bicyclic system. The SMILES notation CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](O)[C@H]1CC2 confirms the R,R,S configuration at positions 1, 2, and 5, respectively.

Molecular mechanics simulations suggest that the endo configuration minimizes steric clash between the Boc group and the hydroxyl substituent, stabilizing the molecule by approximately 2.3 kcal/mol compared to the exo diastereomer. This stereochemical preference is further evidenced by the absence of detectable exo isomers in chromatographic analyses.

Table 1: Key Molecular Descriptors of this compound
Property Value Source
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.3 g/mol
Boiling Point Not reported
Density 1.12 g/cm³ (estimated)
LogP 1.78 (calculated)

Comparative Analysis with Related Azabicyclo[3.2.1]octane Derivatives

The substitution pattern at C2 critically influences the physicochemical and biological properties of azabicyclo[3.2.1]octane derivatives. A comparison with three analogues is illustrative:

  • 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane (CAS: 1408076-39-0):

    • Replaces the C2 hydroxyl with a ketone, increasing electron-withdrawing character and reducing hydrogen-bonding capacity.
    • Exhibits a lower molecular weight (225.28 g/mol) and higher LogP (2.14) due to the absence of the polar hydroxyl group.
  • 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane (CAS: 1419101-14-6):

    • Lacks Boc protection, rendering the amine moiety more reactive.
    • The methyl group at C2 introduces steric hindrance, reducing conformational flexibility compared to the Boc-protected derivative.
  • endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride (CID: 69229742):

    • Demonstrates the scaffold’s utility in prodrug design, with the ester linkage enhancing bioavailability.
    • The diphenylacetate moiety contributes to significant kinase inhibitory activity (IC₅₀: 0.6 μM against Aurora-A).
Table 2: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives
Compound C2 Substituent Molecular Weight (g/mol) LogP Key Application
endo-8-Boc-2-hydroxy-... -OH 227.3 1.78 Chiral building block
8-Boc-2-oxo-... =O 225.28 2.14 Intermediate in alkaloid synthesis
2-Hydroxy-2-methyl-... -OH, -CH₃ 141.21 0.92 Ligand for CNS targets
2-Hydroxy-2,2-diphenylacetate ester... -O(CO)CPh₂OH 373.9 3.45 Kinase inhibition

Properties

IUPAC Name

tert-butyl (1R,2R,5S)-2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFQURHPMOOMIL-IVZWLZJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115719
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2R,5S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-82-0
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2R,5S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2R,5S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies

The 8-azabicyclo[3.2.1]octane skeleton is typically constructed via intramolecular Mannich reactions or reductive amination. For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one (a related intermediate) is synthesized by reacting a diketone precursor with ammonium acetate under acidic conditions, followed by cyclization. Adapting this approach, the unsubstituted bicyclic ketone can be generated using 1,5-diketones and ammonium formate in methanol at reflux.

Boc Protection of the Amine

Introducing the Boc group is achieved by treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran, catalyzed by 4-dimethylaminopyridine (DMAP) . For example, endo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane is prepared by reacting the amine with Boc₂O in anhydrous THF at 0°C, yielding a 97% pure product.

Stereoselective Hydroxylation at the 2-Position

Cyanohydrin Formation and Reduction

A patent by describes hydroxylation via cyanohydrin intermediates . For instance, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one is treated with sodium cyanide and hydrochloric acid at 0°C to form a cyanohydrin, which is subsequently reduced with sodium borohydride to yield the hydroxylated product. Adapting this method, the 2-keto derivative of the Boc-protected bicyclo[3.2.1]octane can undergo cyanohydrin formation, followed by selective reduction to install the hydroxyl group.

Example Procedure :

  • Dissolve 8-Boc-8-azabicyclo[3.2.1]octan-2-one (5.0 g, 24 mmol) in methanol (12 mL).

  • Add sodium cyanide (4.80 g, 95 mmol) and hydrochloric acid (5 M, 4.0 mL) at 0°C.

  • Stir for 24 hours, then adjust pH to 5.5 with HCl.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate to obtain the cyanohydrin intermediate.

  • Reduce with NaBH₄ in methanol to yield the hydroxylated product (72% yield).

Direct Oxidation-Reduction Approaches

Alternative methods involve stereoselective ketone reduction . Using L-Selectride® (lithium tri-sec-butylborohydride) in THF at −78°C, the 2-keto group is reduced to the endo-alcohol with >90% diastereomeric excess.

Critical Reaction Optimization Parameters

Temperature and Solvent Effects

  • Low temperatures (0–5°C) are critical during cyanohydrin formation to minimize epimerization.

  • Methanol and diethyl ether are preferred for their ability to solubilize inorganic reagents while stabilizing intermediates.

Workup and Purification

  • Liquid-liquid extraction with ethyl acetate and brine removes unreacted starting materials.

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the Boc-protected product in >95% purity.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.20–3.40 (m, 2H, bridgehead H), 4.10 (br s, 1H, OH), 1.60–2.10 (m, 6H, bicyclic CH₂).

  • MS (ESI+) : m/z 228.3 [M+H]⁺.

Purity and Yield

  • Commercial batches achieve 97% purity (HPLC).

  • Laboratory-scale syntheses report yields of 72–85% after optimization.

Challenges and Limitations

Stereochemical Control

Maintaining the endo configuration requires precise control of reduction conditions. Use of bulky reducing agents (e.g., L-Selectride®) or chiral catalysts may improve selectivity.

Boc Group Stability

The Boc group is susceptible to cleavage under strongly acidic or basic conditions. Reactions involving phosphorus oxychloride or pyridine must be conducted at neutral pH to prevent deprotection.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)StereoselectivityKey Reagents
Cyanohydrin Reduction7295ModerateNaCN, HCl, NaBH₄
Direct Reduction8597HighL-Selectride®, THF
Catalytic Hydrogenation6890LowPd/C, H₂

Industrial and Academic Applications

The compound’s primary use is as a chiral building block for:

  • Neurological drugs : Dopamine receptor agonists.

  • Agrochemicals : Insecticide intermediates (e.g., via derivatization to 3-cyano analogs) .

Chemical Reactions Analysis

Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane serves as a crucial building block in the synthesis of tropane alkaloids. The compound's unique bicyclic structure facilitates the development of various derivatives that exhibit significant biological activities.

Biological Research

Research indicates that derivatives of this compound exhibit a range of biological activities, making them valuable in pharmacological studies.

Biological Activities

The compound has been studied for:

  • Opioid Receptor Modulation : It acts as a kappa-opioid receptor antagonist, showing potential in pain management and treatment of opioid addiction.
  • Neuroprotective Effects : It may protect against neurodegenerative diseases by modulating pathways involved in neuronal survival.

Medicinal Chemistry

This compound and its derivatives are explored for therapeutic applications, particularly in treating mood disorders and other psychiatric conditions.

Therapeutic Potential

The compound is being investigated for:

  • Monoamine Reuptake Inhibition : It shows promise as a treatment for depression, anxiety disorders, and ADHD by inhibiting the reuptake of neurotransmitters like serotonin and dopamine .

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited neuroprotective properties in cellular models of neurodegeneration. The mechanism involved modulation of signaling pathways related to oxidative stress and apoptosis .

Case Study 2: Pain Management

Research highlighted the efficacy of kappa-opioid receptor antagonists derived from this compound in managing chronic pain conditions without the addictive side effects typically associated with traditional opioids .

Mechanism of Action

The mechanism of action of endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane Not explicitly listed C₁₂H₂₁NO₃ Boc (8), -OH (2) ~227.3 CNS drug intermediates, nAChR ligand synthesis
exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane 1408074-57-6 C₁₂H₂₁NO₃ Boc (8), -OH (2, exo) 227.30 Stereochemical variant; impacts reactivity
endo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane 2102411-57-2 C₁₂H₂₁NO₃ Boc (8), -OH (6) 227.304 Altered substitution pattern for SAR studies
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane 1408076-39-0 C₁₂H₁₉NO₃ Boc (8), =O (2) 225.28 Ketone group enhances electrophilicity
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane 273207-57-1 C₁₃H₂₁NO₂ Boc (8), -CH₂ (3) 223.31 Methylene group for cross-coupling reactions
endo-3-amino-8-boc-8-azabicyclo[3.2.1]octane 207405-68-3 C₁₁H₂₀N₂O₂* Boc (8), -NH₂ (3) 226.32 Amino group for peptide coupling or catalysis

*Molecular formula listed in (H₂O) is likely erroneous; corrected based on structural analysis.

Key Differences and Research Findings

Stereochemistry (endo vs. exo):

  • The endo configuration stabilizes intramolecular interactions, enhancing binding affinity in receptor ligands. For example, endo-3-(1-methylindol-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane exhibited higher NMDA receptor antagonism (Kᵢ = 1.2 nM) compared to exo analogs .
  • exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is less prevalent in medicinal chemistry due to reduced steric compatibility with enzyme active sites .

Functional Group Variations: Hydroxy vs. Oxo Groups: The 2-hydroxy derivative is more polar, influencing solubility and hydrogen-bonding capacity, whereas the 2-oxo analog (ketone) participates in nucleophilic additions . Amino vs. Hydroxy Groups: The amino derivative (CAS 207405-68-3) is pivotal in synthesizing peptidomimetics but requires careful handling due to reactivity .

Safety and Handling:

  • Most Boc-protected azabicyclo compounds share similar hazards (e.g., H315/H319 for skin/eye irritation). For example, 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane requires precautions like PPE and cold storage .

Synthetic Challenges:

  • Achieving high stereochemical purity (>97%) is critical. highlights a 92% yield for a related compound using optimized coupling conditions (e.g., 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride as a precursor) .

Biological Activity

Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the tropane alkaloid family, which is known for its significant biological activities. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉N₁O₃, with a molecular weight of 225.28 g/mol. Its structural features include a bicyclic framework that allows for interactions with biological targets, particularly in the central nervous system.

This compound interacts with various receptors and enzymes, modulating their activity and leading to diverse biological effects. The mechanism of action often involves binding to specific molecular targets, which can influence pathways related to pain modulation, neuroprotection, and other physiological functions.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Opioid Receptor Modulation : Some studies have focused on its role as a kappa-opioid receptor antagonist, showing potential in pain management and treatment of opioid addiction .
  • Neuroprotective Effects : The compound may demonstrate neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Structure-Activity Relationship (SAR) Studies : Research has shown that modifications to the bicyclic structure can enhance selectivity for opioid receptors, suggesting that this compound could be optimized for therapeutic use .
  • In Vitro Testing : In vitro assays have demonstrated that certain derivatives exhibit potent activity against specific biological targets, with IC₅₀ values indicating effective modulation of receptor activity .
  • Comparative Studies : Comparisons with other tropane alkaloids reveal that this compound possesses unique properties due to its specific functional groups, which affect its interaction with biological systems .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Opioid Receptor AntagonismModulates kappa-opioid receptors
NeuroprotectionPotential protective effects in neurodegeneration
Structure Activity RelationshipEnhanced selectivity through structural modifications

Future Directions

The future research directions for this compound include:

  • Synthesis of Derivatives : Continued synthesis and evaluation of derivatives to improve potency and selectivity for targeted biological activities.
  • Clinical Studies : Initiating clinical trials to assess the therapeutic potential in pain management and neuroprotection.

Q & A

Q. What are the optimal synthetic routes for preparing endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves a multistep sequence starting from bicyclic amine precursors. Key steps include:
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group at the 8-position via reaction with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or triethylamine) .
  • Hydroxylation : Selective oxidation or hydroxylation at the 2-position using oxidizing agents like m-CPBA or OsO₄, followed by stereochemical control via chiral auxiliaries or asymmetric catalysis .
  • Purification : Chiral HPLC or recrystallization from ethanol/water mixtures to achieve >98% enantiomeric excess .

Q. How can the stereochemistry of the hydroxyl group at the 2-position be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of the endo configuration and hydroxyl orientation .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between the hydroxyl proton and adjacent protons in the bicyclic framework, combined with NOE experiments, can distinguish endo vs. exo configurations .
  • Optical Rotation : Comparison with literature values for known stereoisomers .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Respiratory Protection : Use NIOSH-approved OV/AG/P99 respirators for aerosolized particles due to potential respiratory irritation .
  • Skin Protection : Wear nitrile gloves and full-body chemical-resistant suits to avoid dermal exposure, as structural analogs exhibit skin irritation (H315) .
  • Waste Disposal : Neutralize acidic or basic residues before disposal to prevent hazardous reactions .

Advanced Research Questions

Q. How does the endo-Boc-hydroxy configuration influence biological activity in receptor-binding studies?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) : The endo-Boc group enhances steric shielding, reducing metabolic degradation, while the 2-hydroxy group participates in hydrogen bonding with target receptors (e.g., serotonin or dopamine transporters). Competitive binding assays (e.g., radioligand displacement) using tritiated analogs can quantify affinity changes .
  • Molecular Dynamics Simulations : Analyze the compound’s conformational flexibility and receptor docking stability using software like Schrödinger or AutoDock .

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Answer :
  • Solvent Screening : Perform systematic solubility tests in buffered aqueous solutions (pH 4–10) and organic solvents (e.g., DMSO, acetonitrile) under controlled temperature (25°C vs. 37°C) to identify outliers .
  • Hansen Solubility Parameters : Calculate HSP values to predict miscibility gaps and explain discrepancies between polar protic vs. aprotic solvent systems .

Q. What strategies improve catalytic efficiency in asymmetric syntheses of this compound?

  • Methodological Answer :
  • Chiral Ligand Design : Use bisoxazoline or phosphine ligands with transition metals (e.g., Cu or Rh) to enhance enantioselectivity during hydroxylation .
  • Flow Chemistry : Continuous-flow reactors with immobilized catalysts reduce side reactions and improve yield (>80%) compared to batch processes .

Q. How can degradation products under acidic conditions be characterized?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to 0.1M HCl at 40°C for 24 hours, then analyze via:
  • LC-MS : Identify Boc-deprotected intermediates (e.g., 8-azabicyclo[3.2.1]octane derivatives) .
  • TGA/DSC : Monitor thermal stability changes post-degradation .

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